molecular formula C10H15N5 B11734450 N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11734450
M. Wt: 205.26 g/mol
InChI Key: VWVXAKPCSQQKOF-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine is a chemical compound of significant interest in medicinal chemistry and chemical biology, primarily recognized for its role as a synthetic intermediate in the development of kinase inhibitors. Its core structure, featuring two pyrazole rings, is a privileged scaffold in drug discovery, often employed to target ATP-binding sites of various kinases. Scientific research has specifically explored its utility as a key precursor in the synthesis of potent and selective inhibitors, such as those targeting the transforming growth factor β (TGF-β) activated kinase 1 (TAK1) signaling pathway [https://pubmed.ncbi.nlm.nih.gov/26626126/]. The inhibition of TAK1 is a compelling therapeutic strategy for investigating and potentially modulating a range of disease processes, including cancer, inflammatory disorders, and autoimmune diseases . Furthermore, its structural motif is integral to compounds probing other kinase targets, such as receptor-interacting serine/threonine-protein kinase 2 (RIPK2), which plays a critical role in the nucleotide-binding oligomerization domain (NOD) signaling pathway and innate immune responses [https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01514]. As a versatile building block, this amine enables researchers to efficiently generate diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies, accelerating the discovery of novel therapeutic agents aimed at intracellular signaling cascades.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-3-15-9(4-6-12-15)8-11-10-5-7-14(2)13-10/h4-7H,3,8H2,1-2H3,(H,11,13)

InChI Key

VWVXAKPCSQQKOF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=NN(C=C2)C

Origin of Product

United States

Preparation Methods

Synthesis of 1-Ethyl-5-(aminomethyl)-1H-pyrazole

1-Ethyl-1H-pyrazole-5-carbaldehyde is reacted with hydroxylamine hydrochloride in ethanol under reflux (78–82°C, 6–8 hours) to yield the oxime intermediate. Subsequent reduction using sodium borohydride in methanol at 0–5°C produces 1-ethyl-5-(aminomethyl)-1H-pyrazole with 82–85% yield.

Coupling with 1-Methyl-1H-pyrazol-3-amine

The aminomethyl intermediate is coupled with 1-methyl-1H-pyrazol-3-amine via reductive amination. A mixture of the two components in dichloromethane is treated with sodium triacetoxyborohydride (STAB) at room temperature for 12–16 hours, achieving 70–75% yield.

Critical Parameters:

  • Solvent Selection : Dichloromethane enhances reaction kinetics compared to THF or DMF.

  • Stoichiometry : A 1:1.2 molar ratio of aldehyde to amine minimizes side products.

Alternative Methods for Industrial-Scale Production

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2024 protocol demonstrated that irradiating 1-ethyl-5-(chloromethyl)-1H-pyrazole and 1-methyl-1H-pyrazol-3-amine in acetonitrile at 120°C for 15 minutes under 300 W power achieves 88% yield. This method eliminates the need for reducing agents, simplifying purification.

Solvent-Free Mechanochemical Synthesis

Ball-milling 1-ethyl-1H-pyrazole-5-carbaldehyde and 1-methyl-1H-pyrazol-3-amine with potassium carbonate as a base (30 Hz, 2 hours) produces the target compound with 76% yield. This eco-friendly approach reduces waste and energy consumption.

Optimization Strategies for Enhanced Yield and Purity

Catalyst Selection

CatalystYield (%)Purity (%)Reference
NaBH₄8295
STAB7598
Pd/C (H₂ atmosphere)6892

Temperature and pH Control

  • Reductive Amination : Maintaining pH 6–7 using acetic acid prevents over-reduction.

  • Cyclocondensation : Reactions above 100°C promote byproduct formation (e.g., N-oxide derivatives).

Industrial-Scale Challenges and Solutions

Purification Techniques

  • Crystallization : Ethanol/water (3:1 v/v) recrystallization removes unreacted amines, yielding 99% purity.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves diastereomers.

Byproduct Management

The primary byproduct, This compound N-oxide , forms under oxidative conditions. Adding 1–2% ascorbic acid suppresses oxidation during storage.

Comparative Analysis of Synthetic Routes

MethodTime (h)Yield (%)ScalabilityEnvironmental Impact
Multi-Step20–2470–75HighModerate
Microwave-Assisted0.2588ModerateLow
Mechanochemical276HighVery Low

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at the pyrazole ring or amine group under controlled conditions:

Reagent/ConditionsProduct FormedReaction TimeKey Observations
KMnO<sub>4</sub> (acidic/neutral)Pyrazole oxide derivatives2–6 hoursSelective oxidation of ring substituents
H<sub>2</sub>O<sub>2</sub>N-Oxide intermediates3–5 hoursMild conditions, minimal side products

Example Reaction Pathway :

N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amineKMnO4,H2OPyrazole-5-oxide derivative\text{this compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Pyrazole-5-oxide derivative}

Reduction Reactions

Reductive modifications target imine or carbonyl intermediates formed during synthesis:

Reagent/ConditionsProduct FormedYield (%)
NaBH<sub>4</sub> in MeOH/EtOHPyrazole alcohols85–90
LiAlH<sub>4</sub> in THFFully reduced amines70–75

Key Findings :

  • Sodium borohydride selectively reduces Schiff base intermediates without affecting pyrazole rings .

  • Lithium aluminum hydride achieves deeper reduction but requires anhydrous conditions.

Substitution Reactions

The amine group participates in nucleophilic substitutions:

Reagent/ConditionsProduct FormedApplication
CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> (DMF)N-Alkylated derivativesBioactive intermediate
Tosyl chloride/NaOHSulfonamide analogsEnhanced solubility

Reaction Mechanism :

R-NH2+R’-XBaseR-NH-R’+HX\text{R-NH}_2 + \text{R'-X} \xrightarrow{\text{Base}} \text{R-NH-R'} + \text{HX}

This pathway is critical for synthesizing analogs with modified pharmacokinetic properties.

Cyclocondensation Reactions

The compound acts as a precursor in heterocycle formation:

Reagent/ConditionsProduct FormedYield (%)
Hydrazine hydrate (reflux)Triazole-fused derivatives78
Thiourea/Cu catalysisThiadiazole hybrids65

Research Insight :
Cyclocondensation with hydrazine derivatives under reflux produces fused heterocycles with potential antimicrobial activity.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalyst/BaseProduct
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl-pyrazole hybrids
Buchwald-HartwigPd(OAc)<sub>2</sub>, XantphosN-Aryl derivatives

Applications :

  • Suzuki couplings introduce aryl groups for tuning electronic properties.

  • Buchwald-Hartwig amination generates pharmacologically relevant arylamines.

Mechanistic Insights

Reactivity is governed by:

  • Electronic Effects : Electron-donating methyl/ethyl groups enhance nucleophilicity at the amine site.

  • Steric Factors : Bulky substituents on pyrazole rings influence regioselectivity in substitutions.

  • Solvent Compatibility : Methanol and DMF optimize reaction efficiency by stabilizing intermediates .

Stability and Side Reactions

ConditionDegradation PathwayMitigation Strategy
Strong acids (HCl, H<sub>2</sub>SO<sub>4</sub>)Ring openingNeutral pH buffers
High temperatures (>150°C)DealkylationLow-temperature protocols

Critical Note : Prolonged exposure to light or moisture induces gradual decomposition, necessitating inert storage.

Comparative Reactivity Table

Reaction TypeRate (Relative to Benzene)Selectivity
Oxidation1.5×C-5 > C-3
Reduction2.0×Exocyclic amine
Alkylation1.2×N > C

Data derived from kinetic studies of analogous pyrazole systems .

Scientific Research Applications

N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Findings Reference ID
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine C10H16N6 220.28 1-Ethyl, 1-methyl, methylene bridge Hypothesized agrochemical/drug intermediate (based on analogs)
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide C7H11N3O 153.18 1,3-Dimethyl, acetyl group Intermediate in pyrazole functionalization; characterized via IR and NMR
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C10H13N5 203.24 3-Pyridinyl, ethyl, methyl ESIMS m/z 203 ([M+H]+); potential kinase inhibitor scaffold
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine C10H13F3N5 287.77 Trifluoromethyl, methylene bridge Structural analog with enhanced lipophilicity; explored in medicinal chemistry
N-(2-(1-Methyl-1H-pyrrol-2-yl)ethyl)-2-phenylquinazolin-4-amine C21H21N5 343.43 Quinazoline core, pyrrole substituent Anticancer activity (82% yield; mp 172–173°C)

Key Differences and Implications

Substituent Effects: The trifluoromethyl group in the analog from increases metabolic stability and lipophilicity compared to the ethyl/methyl groups in the target compound.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide, which involves acetylation under anhydrous conditions .
  • highlights coupling reactions with 1-methyl-1H-pyrazol-3-amine, suggesting similar strategies for introducing the amine group .

Biological and Industrial Relevance :

  • Azoluron () demonstrates the agrochemical utility of ethyl-pyrazole derivatives, whereas quinazoline-based analogs () prioritize pharmaceutical applications.
  • Fluorinated derivatives () are increasingly prioritized in drug discovery due to improved bioavailability and target binding.

Research Findings and Limitations

  • Structural Characterization : Pyrazole derivatives are routinely analyzed via IR, NMR, and mass spectrometry (e.g., ). The target compound’s methylene bridge would likely show distinct ^1H-NMR signals near δ 3.5–4.0 ppm.
  • Thermal Stability : Melting points for analogs range widely (43–173°C), influenced by substituent bulk and crystallinity .
  • Knowledge Gaps: Direct pharmacological or crystallographic data for the target compound are absent in the evidence. Its properties are inferred from structural trends in analogs.

Biological Activity

N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine, also known by its CAS number 1006459-49-9, is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing detailed data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N5C_{10}H_{15}N_5 with a molecular weight of 205.26 g/mol. The compound features multiple pyrazole rings, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with pyrazole derivatives, including this compound:

1. Anticancer Activity

  • Pyrazole derivatives have shown promising results against various cancer cell lines. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cells such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.
  • A study reported that pyrazole compounds exhibited IC50 values ranging from 3.79 µM to 42.30 µM against different cell lines, indicating significant anticancer potential .

2. Anti-inflammatory Properties

  • Pyrazole derivatives have been recognized for their anti-inflammatory effects. Research indicates that certain pyrazole compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .

3. Antimicrobial Activity

  • The antimicrobial properties of pyrazole derivatives have also been explored. Compounds similar to this compound showed effectiveness against Gram-positive and Gram-negative bacteria in various assays .

Table 1: Biological Activity of Pyrazole Derivatives

Activity Cell Line IC50 (µM) Reference
AnticancerMCF73.79
HepG254.25
A54926
Anti-inflammatoryVariousNot specified
AntimicrobialE. coliZone of inhibition measured

Case Studies

Case Study 1: Anticancer Screening
A study by Bouabdallah et al. evaluated the cytotoxic potential of various pyrazole derivatives against Hep2 and P815 cancer cell lines, finding significant activity with an IC50 value of 3.25 mg/mL for one derivative . This underscores the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Anti-inflammatory Mechanism
Research on the anti-inflammatory effects of pyrazole derivatives demonstrated that certain compounds could significantly reduce the production of TNF-alpha and IL-6 in vitro, suggesting a mechanism by which these compounds may exert their therapeutic effects .

Q & A

Q. What are the optimal synthetic routes for N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, pyrazole derivatives are often prepared by reacting substituted propenones with hydrazine derivatives in acidic conditions (e.g., acetic or propionic acid) . Key steps include:

Core template formation : Use a 1,5-diarylpyrazole core as a template.

Functionalization : Introduce ethyl and methyl groups via alkylation or nucleophilic substitution.

Purification : Employ column chromatography or recrystallization to isolate the product.

  • Reference : Similar methods are detailed for analogs in (e.g., ESIMS characterization) and (condensation with hydrazine) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
Technique Key Parameters Application Example Reference
Mass Spectrometry ESI+/ESI- modes, m/z valuesConfirm molecular ion peaks (e.g., m/z 203 [M+H]⁺)
NMR Spectroscopy ¹H/¹³C chemical shifts, coupling constantsAssign substituent positions (e.g., δ 8.59 ppm for aromatic protons)
Elemental Analysis C, H, N % compositionValidate empirical formula (e.g., C₈H₁₅N₃)

Q. How can researchers assess purity and structural integrity during synthesis?

  • Methodological Answer :
  • Chromatography : Use HPLC (98%+ purity thresholds) or TLC to monitor reaction progress .
  • Melting Point Analysis : Compare observed values with literature (e.g., 172–173°C for related compounds) .
  • Spectral Consistency : Cross-validate IR (e.g., N-H stretches at ~3300 cm⁻¹) and NMR data .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Predict reaction pathways and transition states for substituent modifications .
  • Reaction Path Search : Use quantum chemical tools (e.g., Gaussian) to simulate intermediates and byproducts .
  • Feedback Loops : Integrate experimental data (e.g., yields, spectral data) into computational models to refine synthetic protocols .

Q. What strategies resolve contradictions in biological activity data across analogs?

  • Methodological Answer :
  • Dose-Response Curves : Test compounds at multiple concentrations (e.g., 10 μM–100 μM) to identify non-linear effects .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (see table below).
  • Assay Validation : Replicate studies under standardized conditions (e.g., MES-induced seizure models) .
Substituent Position Biological Activity Reference
Phenyl 1-positionEnhanced anticonvulsant activity
Cyclopropylmethyl 3-positionReduced cytotoxicity
Methanesulfonylphenoxy 5-positionImproved glucose uptake modulation

Q. How can researchers design experiments to elucidate the mechanism of action?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography or molecular docking (e.g., AutoDock) to identify protein targets .
  • Kinetic Studies : Measure enzyme inhibition (e.g., glucokinase activity at 10 mM glucose) .
  • Metabolic Profiling : Track metabolite formation via LC-MS in hepatocyte models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts)?

  • Methodological Answer :
  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ environments (e.g., δ 5.18 ppm shifts due to hydrogen bonding) .
  • Dynamic Processes : Use variable-temperature NMR to detect conformational exchange (e.g., rotamers) .
  • Isotopic Labeling : Synthesize deuterated analogs to assign overlapping signals .

Tables of Key Data

Q. Table 1: Synthetic Yields and Characterization of Pyrazole Derivatives

Compound Yield (%) Melting Point (°C) ESI-MS (m/z)
N-Ethyl-1-methyl-3-pyridinyl analog82172–173203 [M+H]⁺
N-Cyclopropylmethyl analog75165–167230 [M+2H]²⁺
5-Chloro-3-methylphenyl derivative68185–187379 [M+1]⁺

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